molecular formula C9H16ClNO B1388740 3-[(2-Propynyloxy)methyl]piperidine hydrochloride CAS No. 1185302-66-2

3-[(2-Propynyloxy)methyl]piperidine hydrochloride

Cat. No.: B1388740
CAS No.: 1185302-66-2
M. Wt: 189.68 g/mol
InChI Key: LHUOBQUPNJGVKG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(2-Propynyloxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

3-[(2-Propynyloxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents like thionyl chloride for substitutions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(2-Propynyloxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Propynyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The propynyloxy group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar compounds to 3-[(2-Propynyloxy)methyl]piperidine hydrochloride include:

The uniqueness of this compound lies in its specific ring structure and the presence of the propynyloxy group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(prop-2-ynoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-2-6-11-8-9-4-3-5-10-7-9;/h1,9-10H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUOBQUPNJGVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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